iso-Valeraldehyde-D7

Beschreibung

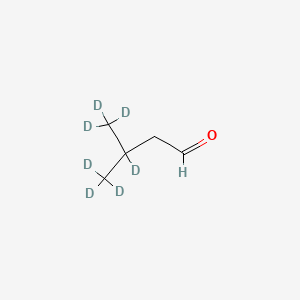

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D3,2D3,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-TXVPSQRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Deuterium Incorporation Strategies for Iso Valeraldehyde D7

Precursor Selection and Deuterated Building Blocks for Iso-Valeraldehyde-D7 Synthesis

The synthesis of this compound fundamentally begins with the carbon skeleton of isovaleraldehyde (B47997) (3-methylbutanal). wikipedia.org The common non-deuterated precursors for this backbone include isobutene, isoprenol, and isoamyl alcohol. wikipedia.orggoogle.com One industrial method involves the hydroformylation of isobutene, where it reacts with hydrogen and carbon monoxide to form the aldehyde. wikipedia.org Another route is the oxidation or dehydrogenation of isoamyl alcohol, often using a catalyst. google.com

For the synthesis of the deuterated analogue, two primary strategies involving precursors are considered:

Synthesis from a non-deuterated precursor followed by deuteration: A standard precursor like isoamyl alcohol or isobutene is used to first synthesize isovaleraldehyde, which is then subjected to deuteration reactions. wikipedia.orggoogle.com

Synthesis from a deuterated building block: This approach involves using a starting material that already contains the required deuterium (B1214612) atoms at specific positions. This ensures that the deuterium is incorporated into the final molecule from the outset. For example, a deuterated version of isoamyl alcohol or a smaller deuterated fragment could be used in a multi-step synthesis to build the final this compound molecule. This strategy is conceptually similar to syntheses where precursors like deuterated mesityl oxide are used to create complex deuterated products. researchgate.net

The choice of precursor often depends on the desired final deuteration pattern, cost, and availability of the deuterated starting materials.

Direct Deuteration Techniques for Aldehydes (e.g., Hydrogen Isotope Exchange)bocsci.com

Direct deuteration of a pre-formed aldehyde is an atom- and step-economical approach to isotopic labeling. nih.gov These methods typically involve hydrogen isotope exchange (HIE), where hydrogen atoms on the aldehyde are swapped for deuterium atoms from a deuterium source. nih.gov

Several modern catalytic systems have been developed to facilitate this exchange for aldehydes:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the direct deuteration of aldehydes using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. researchgate.netsci-hub.se The proposed mechanism involves the formation of a Breslow intermediate from the aldehyde and the NHC catalyst. researchgate.netsci-hub.se This intermediate is then trapped by D₂O, leading to the incorporation of deuterium at the formyl position upon regeneration of the catalyst. sci-hub.se This method has been shown to be effective for a range of aldehydes. thieme-connect.com

Photoredox and Organic Co-catalysis: A synergistic approach combining a photocatalyst with an organic catalyst (like a thiol) can achieve highly efficient and selective deuteration of the formyl group of aldehydes. nih.gov This light-driven method also uses D₂O as the deuterium source and demonstrates excellent functional group tolerance, making it suitable for the late-stage modification of complex molecules. nih.gov

These direct techniques offer significant advantages over classical multi-step methods by reducing the number of synthetic steps and often utilizing more environmentally benign deuterium sources. nih.govsci-hub.se

Multi-step Synthetic Routes for Position-Specific Deuteration of Iso-Valeraldehyde-D7nih.gov

When a specific deuteration pattern is required that cannot be achieved through direct exchange, multi-step synthetic routes are employed. These classical methods offer precise control over the location of the deuterium atoms.

A common and traditional strategy involves the reduction of carboxylic acid derivatives. This can be applied to the synthesis of deuterated isovaleraldehyde as follows:

Precursor Preparation: Isovaleric acid or one of its esters is chosen as the starting material.

Deuterated Reduction: The carboxylic acid derivative is reduced using a deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful and frequently used reagent for this purpose, which replaces the carbonyl oxygen and adjacent hydrogen with deuterium. nih.gov This step typically produces a deuterated isoamyl alcohol.

Oxidation: The resulting deuterated alcohol is then carefully oxidized back to the aldehyde. This two-step sequence effectively converts the carboxylic acid functional group into a deuterated aldehyde group.

An alternative multi-step route involves preparing an isotopically labeled precursor and carrying it through a reaction sequence. For instance, a synthesis could start with an isotopically labeled isovaleric acid, which is then converted to the corresponding labeled isovaleraldehyde. researchgate.net This ensures that the isotope is precisely located within the molecule's carbon framework from an early stage. researchgate.net

Optimization of Reaction Conditions for Isotopic Enrichment and Yieldnih.gov

Optimizing reaction conditions is critical to maximize both the chemical yield of the desired product and the level of isotopic enrichment (the percentage of deuterium incorporated at the target positions). Key parameters that are typically adjusted include the catalyst, solvent, temperature, and reaction time.

For direct deuteration methods, such as the NHC-catalyzed approach, the choice of catalyst, base, and solvent system is crucial. Research has shown that specific combinations can lead to high yields and nearly complete deuterium incorporation. sci-hub.se For example, the deuteration of 4-methoxybenzaldehyde (B44291) using an NHC catalyst was optimized by screening various solvents and bases to achieve high yield and deuterium content. sci-hub.se

Below is a table summarizing research findings for the optimization of a representative NHC-catalyzed aldehyde deuteration, illustrating the impact of reaction conditions.

| Aldehyde Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | %D Content |

| 4-Methoxybenzaldehyde | IMes·HCl (20) | Na₂CO₃ | D₂O/CPME | 120 | 6 | 74 | 84 |

| 4-Methoxybenzaldehyde | IMes·HCl (10) | Na₂CO₃ | D₂O/CPME | 120 | 6 | 65 | >99 |

| 4-Methoxybenzaldehyde | IPr·HCl (10) | Na₂CO₃ | D₂O/CPME | 120 | 6 | 62 | >99 |

| 4-Methylbenzaldehyde | IMes·HCl (10) | Na₂CO₃ | D₂O/CPME | 120 | 6 | 70 | >99 |

| Data derived from studies on aromatic aldehydes, demonstrating principles applicable to aliphatic aldehydes like isovaleraldehyde. sci-hub.se | |||||||

| CPME: Cyclopentyl methyl ether; IMes·HCl: 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride; IPr·HCl: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. |

The goal of optimization is to find a balance that provides high conversion to the product and a very high level of deuterium incorporation, ideally greater than 98-99%, to be useful in isotopic studies. nih.govsci-hub.se Modern methods, such as the synergistic photoredox and organic catalysis, are noted for their high efficiency and excellent deuterium incorporation under mild conditions. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Iso Valeraldehyde D7

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of deuterated compounds, providing information on molecular weight, isotopic enrichment, and structural features.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of iso-Valeraldehyde-D7. It measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental formula. The incorporation of seven deuterium (B1214612) atoms in place of hydrogen atoms results in a distinct mass difference compared to the unlabeled compound.

The theoretical exact mass of this compound, with the molecular formula C5H3D7O, is 93.1171 u. chemsrc.com An experimental measurement using HRMS should align closely with this theoretical value, typically within a margin of 5 parts per million (ppm), which confirms the elemental composition and the successful deuteration.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₃D₇O |

| Theoretical Exact Mass | 93.1171 u |

| Expected Experimental Mass (±5 ppm) | 93.1166 u - 93.1176 u |

Tandem Mass Spectrometry (MS/MS) for Deuterium Position Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to verify the positions of the deuterium labels within the molecule. In this technique, the molecular ion of this compound is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information, and the masses of the fragments reveal where the deuterium atoms are located. For instance, the fragmentation of this compound would be expected to show losses of deuterated methyl (-CD3) and isopropyl (-CD(CD3)2) groups, which would yield fragment ions with different m/z values than those from the unlabeled compound. This detailed analysis confirms that the deuteration has occurred at the intended positions on the isobutyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Location

NMR spectroscopy is a powerful method for determining the detailed molecular structure and confirming the sites of isotopic labeling.

¹H-NMR and ¹³C-NMR of Deuterated Analogs

The ¹H-NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the seven protons on the isobutyl group are absent, leaving primarily the signal for the aldehydic proton. For unlabeled isovaleraldehyde (B47997), the aldehydic proton appears as a triplet at approximately 9.76 ppm. chemicalbook.com In the deuterated analog, this signal would remain, though its multiplicity might be altered depending on the specific deuteration pattern.

In the ¹³C-NMR spectrum, the carbons bonded to deuterium atoms exhibit two key features: a slight upfield shift (isotope shift) and splitting into multiplets due to C-D coupling (the spin quantum number of deuterium is 1). This allows for the clear identification of the deuterated carbon atoms.

Table 2: Comparison of Expected NMR Data for Isovaleraldehyde and this compound

| Nucleus | Isovaleraldehyde (Expected Shifts) | This compound (Expected Observations) |

|---|---|---|

| ¹H | Aldehydic H (~9.7 ppm), Alkyl H's (~1-2.3 ppm) chemicalbook.com | Aldehydic H signal present; Alkyl H signals absent. |

| ¹³C | Signals for all 5 carbons. | Signals for all 5 carbons; those attached to D will be split into multiplets and slightly shifted. |

²H-NMR (Deuterium NMR) for Direct Confirmation of Deuteration Sites

²H-NMR, or Deuterium NMR, offers the most direct method for observing the deuterium atoms in the molecule. This technique provides a spectrum where each chemically distinct deuterium nucleus gives rise to a signal. The chemical shifts in the ²H-NMR spectrum directly correspond to the locations of the deuterium atoms, providing unequivocal confirmation of the deuteration sites on the methyl and methine positions of the isobutyl group. This is the definitive technique for verifying the isotopic labeling pattern.

Chromatographic Methods (GC, HPLC) Coupled with Selective Detection for Compound Purity and Identity Verification

Chromatographic techniques are essential for assessing the purity of this compound and separating it from unlabeled or partially labeled analogs.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is well-suited for analyzing volatile compounds like this compound. corn.orgsigmaaldrich.com The compound is separated from impurities based on its boiling point and interaction with the GC column. The retention time for the deuterated compound is typically slightly shorter than for its non-deuterated counterpart on a non-polar column. The mass spectrometer provides mass-specific detection, allowing for the confirmation of the molecular weight and isotopic purity of the eluted peak. sisweb.com

High-Performance Liquid Chromatography (HPLC) can also be utilized, often requiring derivatization of the aldehyde group to enhance detection by UV or fluorescence detectors. researchgate.netcibd.org.uk A recently developed HPLC method with post-column fluorescence derivatization has been shown to be effective for the quantification of isovaleraldehyde. cibd.org.uk When coupled with a mass spectrometer (LC-MS), HPLC provides both separation and selective identification, verifying the compound's identity and purity in complex mixtures. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| isovaleraldehyde |

Gas Chromatography with Flame Ionization Detection (GC-FID) for Chemical Purity

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the chemical purity of volatile organic compounds like this compound. The method separates compounds based on their volatility and interaction with a capillary column, and the FID provides a response that is proportional to the mass of carbon atoms entering the detector. This makes it an excellent tool for quantifying organic impurities without the isotopic discrimination that can occur in mass spectrometry. iiste.org

In a typical analysis, the this compound sample is diluted in a suitable solvent and injected into the gas chromatograph. A capillary column, such as a DB-WAX or a DB-5MS, is used to separate the main compound from any potential impurities, which might include residual starting materials, solvents, or non-deuterated isovaleraldehyde. mdpi.comturkjps.org The purity is determined by calculating the relative peak area of the main this compound peak compared to the total area of all peaks in the chromatogram (Area % method). For a high-quality standard, the purity is expected to be ≥98%. superchroma.com.tw

Table 1: Example GC-FID Purity Analysis of an this compound Sample This table is interactive. You can sort and filter the data.

| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.45 | 12,500 | 0.25 | Solvent (Methanol) |

| 2 | 5.88 | 4,962,500 | 99.25 | This compound |

| 3 | 5.91 | 25,000 | 0.50 | Isovaleraldehyde (d0) |

| Total | | 5,000,000 | 100.00 | |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Analysis

While GC-FID is excellent for chemical purity, Gas Chromatography-Mass Spectrometry (GC-MS) is essential for determining the isotopic purity and distribution of a deuterated compound. oiv.int The gas chromatograph separates the analyte, ensuring that a pure compound enters the mass spectrometer. The MS then ionizes the molecules (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). cibd.org.uk

For this compound, the analysis focuses on the molecular ion region of the mass spectrum. The non-deuterated molecule (d0) has a molecular weight of 86 g/mol , so its molecular ion appears at m/z 86. cibd.org.uk The fully deuterated (d7) isotopologue has a molecular weight of 93 g/mol , and its molecular ion appears at m/z 93. lgcstandards.com By examining the relative intensities of the peaks at m/z 93, 92, 91, etc., one can precisely determine the percentage of the desired d7 species and quantify the presence of less-deuterated variants (d6, d5, etc.). This isotopic profile is critical for accurate quantitative studies, as the presence of significant amounts of lower-deuterated forms can interfere with the measurement of the native analyte. oup.com It is important to correct for the natural abundance of isotopes (like ¹³C) when calculating the final isotopic distribution. shimadzu.com

Table 2: Representative Isotopic Profile of this compound by GC-MS This table is interactive. You can sort and filter the data.

| Isotopologue | Mass-to-Charge (m/z) | Relative Abundance (%) |

|---|---|---|

| d0 (non-deuterated) | 86 | < 0.1 |

| d1 | 87 | < 0.1 |

| d2 | 88 | < 0.1 |

| d3 | 89 | 0.1 |

| d4 | 90 | 0.5 |

| d5 | 91 | 1.2 |

| d6 | 92 | 3.5 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Direct analysis of small, volatile aldehydes by Liquid Chromatography-Mass Spectrometry (LC-MS) is often challenging due to their poor retention on reversed-phase columns and inefficient ionization by techniques like electrospray ionization (ESI). nih.gov To overcome this, a common strategy is chemical derivatization, where the aldehyde is reacted to form a product that is more amenable to LC-MS analysis. researcher.life A widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives. nih.govresearchgate.net These derivatives are less volatile, retain well on C18 columns, and can be sensitively detected by MS. nih.gov

The primary application of this compound in LC-MS is as an isotope dilution internal standard for the precise quantification of native isovaleraldehyde in complex matrices like food, beverages, or biological fluids. dntb.gov.uafrontiersin.org In this approach, a known quantity of this compound is added to a sample. Both the native analyte and the deuterated standard are derivatized with DNPH. The resulting DNPH derivatives are then separated by HPLC and detected by tandem mass spectrometry (MS/MS).

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same effects of extraction efficiency and matrix-induced ion suppression, ensuring highly accurate quantification. scioninstruments.com

Table 3: Typical LC-MS/MS Parameters for Isovaleraldehyde Quantification using this compound Internal Standard (after DNPH Derivatization) This table is interactive. You can sort and filter the data.

| Compound | Derivatizing Agent | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Use |

|---|---|---|---|---|

| Isovaleraldehyde | DNPH | 265.1 | 163.0 | Analyte |

Applications of Iso Valeraldehyde D7 As a Stable Isotope Internal Standard in Quantitative Research

Precision and Accuracy Enhancement in Quantitative Analytical Assays

The primary role of a stable isotope internal standard like iso-Valeraldehyde-D7 is to improve the precision and accuracy of quantitative measurements. scioninstruments.com In quantitative analysis, an internal standard is a compound added in a known amount to the unknown sample and to the calibration standards. The response of the analyte is then measured relative to that of the internal standard. Because this compound is chemically identical to iso-valeraldehyde, it effectively normalizes for variations in sample handling and instrument response. wur.nl

The stable isotope dilution assay (SIDA) is a powerful technique that leverages compounds like this compound. nih.gov This method is renowned for its high precision, with relative standard deviations (RSDs) often below 5%. The accuracy of SIDA is also high, as it corrects for the loss of analyte during sample preparation and analysis. For instance, in the analysis of volatile compounds, where losses can be significant due to evaporation, the use of a deuterated internal standard is crucial for obtaining reliable quantitative data. Research on the quantification of volatile compounds in various food matrices has demonstrated that methods employing stable isotope-labeled internal standards consistently yield high recovery rates, often between 90% and 110%. bvsalud.org

| Parameter | Typical Performance with this compound | Reference |

| Linearity (R²) | > 0.99 | bvsalud.org |

| Precision (RSD) | < 15% | bvsalud.org |

| Accuracy (Recovery) | 80-120% | bvsalud.org |

| Limit of Detection (LOD) | ng/L to µg/kg range | researchgate.net |

| Limit of Quantification (LOQ) | ng/L to µg/kg range | researchgate.net |

This table presents typical performance data for analytical methods using stable isotope-labeled internal standards for the quantification of volatile aldehydes. The values are representative of what can be expected when using this compound as an internal standard in well-validated methods.

Matrix Effect Mitigation in Complex Sample Analysis

Complex sample matrices, such as those encountered in food, environmental, and biological samples, can significantly interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. researchgate.netrsc.org The matrix effect can lead to either ion suppression or enhancement, resulting in inaccurate quantification. core.ac.uk this compound is an effective tool for mitigating these matrix effects. nih.gov

Because the deuterated standard co-elutes with the native analyte and has the same physicochemical properties, it experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out. This approach is superior to using a different compound as an internal standard, which may not be affected by the matrix in the same way as the analyte of interest. The use of a stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects in LC-MS/MS and GC-MS analysis. core.ac.uknih.gov

Applications in Environmental Research Sample Analysis

Iso-valeraldehyde can be present in environmental samples as a volatile organic compound (VOC) from both natural and anthropogenic sources. researchgate.net Accurate quantification of such compounds is essential for environmental monitoring and risk assessment. The use of this compound as an internal standard in these analyses ensures the reliability of the data, even at trace levels.

For example, in the analysis of carbonyl compounds in air samples, methods employing stable isotope-labeled internal standards have been shown to provide the necessary sensitivity and accuracy. researchgate.net While specific studies focusing solely on this compound are not abundant, the principles are well-established for similar volatile aldehydes. The robustness of the isotope dilution method makes it suitable for a variety of environmental matrices, including water and soil, where complex organic and inorganic components can interfere with the analysis. researchgate.net

| Environmental Matrix | Analytical Technique | Key Findings | Reference |

| Ambient Air | GC-MS with thermal desorption | Quantification of volatile carbonyls, including isovaleraldehyde (B47997), with high sensitivity and reproducibility. | researchgate.net |

| Water | HPLC-MS | Determination of carbonyl compounds with low limits of detection (ng/L range). | researchgate.net |

| Soil | GC-MS | Analysis of volatile organic compounds with mitigation of matrix effects from soil components. | researchgate.net |

This table summarizes the application of analytical methods suitable for the quantification of isovaleraldehyde in environmental samples, where this compound would serve as an ideal internal standard.

Applications in Food Chemistry and Authenticity Studies (e.g., Flavor Compound Quantification)

Iso-valeraldehyde is a significant flavor compound in a wide range of food products, contributing to malty, chocolate, and fruity notes. nih.govresearchgate.net It is a key aroma component in cheese, beer, and various fruit juices. nih.govpfigueiredo.orgresearchmap.jp The accurate quantification of iso-valeraldehyde is crucial for quality control, process optimization, and authenticity studies in the food industry.

| Food Product | Research Focus | Key Findings | Reference |

| Cheese | Quantification of key aroma compounds | 3-methylbutanal (B7770604) identified as a key nutty flavor contributor; its concentration was accurately measured. | researchgate.net |

| Beer | Simulation of Pilsner-type beer aroma | 3-methylbutanal was one of 76 odor-active compounds quantified to recreate the beer's aroma profile. | researchmap.jp |

| Plant-based Egg | Characterization of key odorants | 3-methylbutanal was quantified using SIDA to compare the aroma profile with that of a chicken egg. | nih.gov |

| Raclette-type Cheese | Formation of malty aroma compounds | The formation of 3-methylbutanal and 3-methylbutan-1-ol was tracked over time using GC-MS. | nih.govacs.org |

This table highlights research where the accurate quantification of iso-valeraldehyde (3-methylbutanal) is critical, and for which this compound would be the ideal internal standard.

Mechanistic Organic Chemistry and Kinetic Isotope Effect Kie Studies Using Iso Valeraldehyde D7

Deuterium (B1214612) Labeling for Reaction Mechanism Elucidation in Aldehyde Chemistry

The strategic incorporation of deuterium into molecules, known as deuterium labeling, is a powerful tool for unraveling the intricate details of chemical reaction mechanisms. nih.govnih.gov Iso-valeraldehyde-d7, an isotopically labeled version of isovaleraldehyde (B47997), serves as a valuable probe in the study of aldehyde chemistry. wikipedia.org By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can trace the fate of specific atoms throughout a reaction, providing critical insights into bond-breaking and bond-forming steps. nih.govnih.gov

Deuterium labeling is particularly useful in distinguishing between different potential reaction pathways. nih.govethz.ch For instance, in complex reaction sequences, determining the exact source of a hydrogen atom can be challenging. By using a deuterated starting material like this compound, the presence or absence of deuterium in the products can confirm or refute a proposed mechanism. beilstein-journals.org This technique has been instrumental in understanding a wide array of reactions involving aldehydes, including condensations, rearrangements, and redox processes. researchgate.netspkx.net.cn

Recent advancements have led to the development of novel methods for the formyl-selective deuteration of aldehydes using D₂O as an inexpensive deuterium source. nih.govresearchgate.net These methods often employ synergistic catalysis, combining photoredox and organic catalysts to achieve high efficiency and selectivity. nih.govacs.org The ability to selectively introduce deuterium at the aldehyde functional group enhances the utility of compounds like this compound in mechanistic studies. nih.govrsc.org

Investigation of Primary and Secondary Kinetic Isotope Effects

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgslideshare.net The study of KIEs provides profound insights into the transition state of a reaction, the highest energy point along the reaction coordinate. gmu.eduias.ac.in KIEs are categorized as either primary or secondary.

A primary kinetic isotope effect (pKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orggmu.edu In the case of this compound, if a C-D bond is cleaved during the slowest step, the reaction will proceed more slowly than with the non-deuterated iso-valeraldehyde. This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond. gmu.edursc.org The magnitude of the pKIE, expressed as the ratio of the rate constants (kH/kD), can provide information about the geometry of the transition state. slideshare.netnih.gov

A secondary kinetic isotope effect (sKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. ias.ac.innih.gov These effects are generally smaller than pKIEs but can still offer valuable mechanistic information. nih.gov For example, a change in hybridization at the carbon atom bearing the deuterium from sp³ to sp² typically results in a normal sKIE (kH/kD > 1), while a change from sp² to sp³ leads to an inverse sKIE (kH/kD < 1). ias.ac.inwikipedia.org In studies involving this compound, sKIEs can reveal changes in the steric environment or hyperconjugative effects in the transition state. libretexts.orgnih.gov

| KIE Type | Typical kH/kD Value | Interpretation |

|---|---|---|

| Primary (Normal) | 2-8 | C-H/C-D bond is broken in the rate-determining step. libretexts.org |

| Secondary α (Normal) | 1.05-1.15 | Rehybridization from sp³ to sp² at the α-carbon in the transition state. ias.ac.inwikipedia.org |

| Secondary α (Inverse) | 0.85-0.95 | Rehybridization from sp² to sp³ at the α-carbon in the transition state. ias.ac.inwikipedia.org |

| Secondary β (Normal) | 1.10-1.20 | Hyperconjugation stabilizing a developing positive charge or p-orbital. libretexts.org |

| No KIE | ~1 | The isotopically substituted bond is not involved in the rate-determining step, or its cleavage is masked by a subsequent, slower step. nih.gov |

Catalytic Reactions Involving this compound: Stereochemical and Mechanistic Insights

This compound is a valuable substrate in the study of catalytic reactions, providing insights into both the stereochemical outcome and the underlying mechanism. edandersonchem.org In enzyme-catalyzed reactions, for example, the use of deuterated substrates can help to elucidate the binding mode of the substrate within the enzyme's active site. acs.orgnih.gov

One notable example is the Pictet-Spengler reaction catalyzed by strictosidine (B192452) synthase. acs.org Studies with iso-valeraldehyde have revealed that the enzyme can exhibit different productive binding modes for the same substrate, leading to products with opposite absolute configurations. acs.orgnih.gov The use of this compound in such studies could further clarify the role of specific hydrogen (or deuterium) atoms in determining the stereochemical course of the reaction.

In the realm of transition metal catalysis, this compound can be employed to probe the mechanism of various transformations. acs.orgrsc.org For instance, in reactions involving C-H activation or transfer hydrogenation, the presence and location of deuterium in the products can help to identify the rate-determining step and the nature of the key intermediates. nih.gov The kinetic isotope effects observed in these reactions provide quantitative data to support or refute proposed catalytic cycles. researchgate.netnih.gov

Photochemical and Thermal Transformations of Deuterated Aldehydes

Aldehydes, including deuterated variants like this compound, can undergo a variety of transformations when subjected to light (photochemical reactions) or heat (thermal reactions). wikipedia.orgbeilstein-journals.org These reactions often proceed through radical intermediates and can lead to a diverse range of products.

A prominent photochemical reaction of aldehydes is the Norrish Type I cleavage , where the absorption of light leads to the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon. wikipedia.orgslideshare.net This generates an acyl radical and an alkyl radical, which can then undergo further reactions such as decarbonylation, recombination, or disproportionation. wikipedia.org Studying the Norrish Type I reaction of this compound can provide insights into the relative stability of the resulting deuterated radical fragments.

The Norrish Type II reaction is another important photochemical process for aldehydes that possess a γ-hydrogen. wikipedia.orgchem-station.com This intramolecular reaction involves the abstraction of the γ-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.org This biradical can then cyclize to form a cyclobutanol (B46151) or fragment to yield an alkene and an enol. wikipedia.org

Thermal transformations of aldehydes can also occur, though often at higher temperatures. These reactions can include decarbonylation, rearrangements, and condensation reactions. nih.govescholarship.org The use of this compound in studying these transformations can help to elucidate the mechanisms by tracking the fate of the deuterium atoms.

Metabolic Pathway Elucidation and Metabolomics Profiling with Iso Valeraldehyde D7

Tracing Carbon Flux and Metabolic Intermediates in Model Systems

The study of metabolic flux, or the rate of turnover of molecules through a metabolic pathway, is fundamental to understanding cellular physiology. Stable isotope tracing is a powerful technique used to map the flow of atoms from a labeled substrate through a series of biochemical reactions. mdpi.com In a typical experiment designed to trace carbon flux, a model system, such as a cell culture or microorganism, is supplied with a carbon-13 (¹³C) labeled nutrient, like [U-¹³C₆]glucose or [U-¹³C₅]glutamine. mdpi.comnih.gov As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream intermediates and end products.

The role of iso-Valeraldehyde-D7 in this context is that of a crucial internal standard for quantification. While the ¹³C tracer allows for the tracking of carbon atoms, the deuterated (D7) standard enables the precise measurement of the absolute or relative abundance of isovaleraldehyde (B47997). plos.org Isovaleraldehyde is an intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). nih.govresearchgate.net By adding a known quantity of this compound to the sample during extraction, researchers can correct for any analyte loss during sample preparation and for variations in instrument response. nih.gov

Using mass spectrometry, it is possible to distinguish between the unlabeled (native) isovaleraldehyde, the ¹³C-labeled isotopologues produced by the model system from the tracer, and the D7-labeled internal standard. This allows for the calculation of the rate of isovaleraldehyde synthesis, providing a quantitative measure of the carbon flux through that specific branch of the metabolic network. nih.gov This precise quantification is essential for building accurate metabolic models and understanding how pathway dynamics change in response to different conditions. ethz.ch

Table 1: Illustrative Mass Isotopologue Distribution in a Carbon Flux Experiment

This interactive table shows the expected mass-to-charge ratios (m/z) for different isotopologues of isovaleraldehyde in a hypothetical experiment using a ¹³C-labeled precursor and a D7 internal standard.

| Compound | Labeling | Molecular Formula | Expected [M+H]⁺ m/z | Role in Experiment |

| Isovaleraldehyde | Unlabeled (Native) | C₅H₁₀O | 87.08 | Endogenous pool measurement |

| Isovaleraldehyde | Fully ¹³C Labeled | ¹³C₅H₁₀O | 92.09 | Tracer-derived product |

| This compound | Deuterium (B1214612) Labeled | C₅H₃D₇O | 94.12 | Internal Standard for Quantification |

Application in Stable Isotope Tracing Metabolomics for Biochemical Pathway Discovery

Stable isotope tracing metabolomics (SITM) is a cornerstone for discovering and validating biochemical pathways. mdpi.comresearchgate.net This approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking its metabolic fate. mdpi.com By identifying which downstream metabolites become labeled, researchers can piece together metabolic connections and uncover novel reactions or pathways. ucsd.edu

In this discovery-oriented process, this compound serves as an indispensable analytical tool. When investigating pathways involving branched-chain amino acid metabolism, where isovaleraldehyde is a known intermediate, the ability to accurately quantify this aldehyde is critical. nih.govmdpi.com For instance, if researchers hypothesize a new pathway branching from leucine degradation, they might feed cells ¹³C-labeled leucine. The subsequent detection and quantification of ¹³C-labeled isovaleraldehyde would confirm its position in the pathway.

The addition of this compound as an internal standard ensures that the quantification of the newly formed ¹³C-isovaleraldehyde is accurate and reliable. plos.org This is because the deuterated standard mimics the chemical behavior of the native analyte during extraction and analysis but is distinguishable by its mass. chemrxiv.org This accuracy is paramount when building new biochemical knowledge, as it helps differentiate between major and minor metabolic routes and provides the quantitative data needed to validate pathway models. nih.gov

Investigating the Biosynthesis and Degradation Pathways of Related Branched-Chain Compounds

Isovaleraldehyde is a key intermediate in the Ehrlich pathway, a metabolic route responsible for the conversion of branched-chain amino acids (BCAAs) into fusel alcohols. researchgate.netasm.org Specifically, leucine is first transaminated to α-ketoisocaproate. This α-keto acid is then decarboxylated to form isovaleraldehyde, which can be subsequently reduced to isoamyl alcohol or oxidized to isovaleric acid. mdpi.comnih.gov

To investigate the dynamics of this pathway, researchers use stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled leucine. nih.gov By monitoring the appearance of the label in downstream metabolites over time, the rates of synthesis and degradation can be determined. This compound is used as an internal standard to accurately quantify the concentration of the unlabeled isovaleraldehyde intermediate at each time point. plos.org

This quantitative approach allows for a detailed understanding of how different factors, such as nutrient availability or genetic modifications, affect the flux through the Ehrlich pathway. nih.gov For example, by measuring the pool size of isovaleraldehyde, researchers can identify potential regulatory bottlenecks, such as the activities of the decarboxylase or alcohol dehydrogenase enzymes involved in its formation and conversion. asm.org

Table 2: Key Steps in the Ehrlich Pathway for Leucine Catabolism

This table outlines the primary enzymatic reactions involved in the conversion of leucine to isoamyl alcohol, highlighting the central role of isovaleraldehyde.

| Substrate | Enzyme | Product |

| Leucine | Branched-chain aminotransferase (BCAT) | α-Ketoisocaproate |

| α-Ketoisocaproate | α-Keto acid decarboxylase | Isovaleraldehyde |

| Isovaleraldehyde | Alcohol dehydrogenase (ADH) | Isoamyl alcohol |

Metabolite Identification and Quantification using Chemical Isotope Labeling Liquid Chromatography-Mass Spectrometry

Chemical Isotope Labeling (CIL) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful strategy for comprehensive and quantitative metabolomics. ualberta.canih.gov This technique involves derivatizing metabolites containing specific functional groups with a reagent that exists in two isotopic forms: a 'light' version (e.g., containing ¹²C) and a 'heavy' version (e.g., containing ¹³C or ²H). nih.gov When a control sample is labeled with the light reagent and a test sample with the heavy one, the samples can be mixed, and the relative quantities of each metabolite can be determined with high precision by comparing the peak intensities of the light/heavy pairs in the mass spectrometer. plos.org

This compound is ideally suited to act as an internal standard in LC-MS analyses, including those that use CIL. Because isovaleraldehyde contains a carbonyl group, it can be targeted by carbonyl-reactive CIL reagents. researchgate.net In such an experiment, this compound would be spiked into the biological sample prior to any processing or derivatization.

The deuterated standard co-elutes with the endogenous isovaleraldehyde and undergoes the same derivatization reaction. The mass spectrometer can then differentiate between the derivatized native analyte and the derivatized D7-standard due to their mass difference. plos.orgchemrxiv.org This allows for precise absolute quantification because the standard corrects for variability in extraction efficiency, derivatization yield, and ionization efficiency. nih.gov This method significantly enhances the accuracy and reliability of identifying and quantifying low-abundance aldehydes in complex biological matrices. ualberta.ca

Computational Chemistry and Theoretical Modeling of Iso Valeraldehyde D7

Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ub.edu It is particularly effective for predicting the geometries and spectroscopic properties of molecules like iso-Valeraldehyde-D7. DFT calculations can determine optimized molecular structures by finding the minimum energy conformation, providing data on bond lengths, bond angles, and dihedral angles.

Theoretical calculations using DFT can predict vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. researchgate.net For this compound, the substitution of hydrogen with deuterium (B1214612) leads to significant shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated analogue. These shifts are a direct consequence of the heavier mass of deuterium and can be accurately predicted. Such calculations are crucial for interpreting experimental IR and Raman spectra.

Furthermore, DFT can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts. The electronic environment around each nucleus determines its chemical shift, and since isotopic substitution can subtly alter this environment, DFT provides a means to predict the 1H, 13C, and even 2H (deuterium) NMR spectra of this compound.

Table 1: Representative DFT-Calculated Structural Parameters for Isovaleraldehyde (B47997)

This table illustrates typical structural parameters that can be obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

| Parameter | Bond/Angle | Calculated Value (Representative) |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C | 1.52 Å |

| Bond Angle | C-C=O | 124° |

| Dihedral Angle | H-C-C=O | 180° (for one conformer) |

Table 2: Predicted Vibrational Frequency Shifts due to Deuteration (C-H vs. C-D)

This table provides an example of how vibrational frequencies for stretching modes are expected to shift upon deuteration, a key feature that can be modeled with DFT.

| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) |

| Aldehydic C-H/D Stretch | ~2750 cm⁻¹ | ~2050 cm⁻¹ |

| Alkyl C-H/D Stretch | ~2960 cm⁻¹ | ~2200 cm⁻¹ |

Molecular Dynamics Simulations of Deuterated Aldehyde Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide a detailed view of the interactions between molecules, such as this compound, and their environment, including solvents or other reactants. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations can model the dynamic behavior and thermodynamic properties of the system. aps.orgnih.gov

For this compound, MD simulations can be used to understand how deuteration affects its intermolecular interactions. For instance, the subtle changes in bond polarity and vibrational modes due to deuterium substitution can influence hydrogen bonding capabilities and van der Waals interactions. Simulations can model the behavior of this compound in different solvents, predicting properties like solvation free energy and diffusion coefficients. mdpi.com

MD simulations are also instrumental in studying the aggregation and self-assembly of molecules. By simulating a system with many this compound molecules, one can observe how they interact with each other to form clusters or other organized structures, and how these processes are affected by the isotopic labeling. The deuterium order parameter can be calculated from MD simulations to provide insights into the orientation and mobility of the deuterated parts of the molecule within a larger assembly or at an interface. researchgate.net

Modeling of Kinetic Isotope Effects in Reaction Pathways

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. qmul.ac.uk For this compound, substituting hydrogen with deuterium at specific positions can significantly alter reaction rates, providing a powerful probe for elucidating reaction mechanisms. princeton.edueinsteinmed.edu

Computational modeling is essential for interpreting and predicting KIEs. wayne.eduic.ac.uk By calculating the potential energy surface for a reaction, theoretical models can determine the structures and energies of reactants, transition states, and products. The KIE arises from the differences in zero-point vibrational energies (ZPVE) between the H- and D-containing molecules in the ground state and the transition state. princeton.edu

For a reaction involving the cleavage of a C-H bond, the corresponding C-D bond, being stronger, will lead to a higher activation energy and thus a slower reaction rate. This is known as a primary KIE. qmul.ac.uk If the isotopic substitution is at a position not directly involved in bond breaking, a smaller secondary KIE may be observed. qmul.ac.uk

Theoretical models, often based on transition state theory and quantum chemical calculations, can compute the vibrational frequencies for the ground and transition states, allowing for the prediction of KIE values. wayne.edu These predicted values can then be compared with experimental data to validate a proposed reaction mechanism. For example, in an aldol (B89426) reaction involving this compound, modeling the KIE could confirm whether the formation of the enolate or the subsequent C-C bond formation is the rate-determining step.

Quantum Chemical Studies on Conformational Preferences and Stability of Deuterated Isomers

Quantum chemical methods are fundamental in studying the conformational landscape of flexible molecules like iso-Valeraldehyde. researchgate.net The presence of multiple rotatable bonds leads to various possible conformers, each with a different energy and stability. Computational studies can systematically explore these conformations to identify the most stable structures and the energy barriers between them. sci-hub.se

Studies can investigate the relative stabilities of different deuterated isomers of isovaleraldehyde. For instance, the thermodynamic stability of this compound can be compared to isomers where deuterium is placed at different positions on the carbon skeleton. These calculations involve optimizing the geometry of each isomer and computing its total electronic energy and thermodynamic properties at a given temperature and pressure. helsinki.fi Such studies provide fundamental data on the energetic landscape of these deuterated molecules.

Future Research Directions and Emerging Academic Applications

Advancements in High-Throughput Synthesis of Deuterated Aldehydes

The demand for deuterated compounds, including iso-Valeraldehyde-D7, in pharmaceutical and materials science has spurred the development of more efficient and scalable synthetic methods. nih.gov A critical area of future research lies in the advancement of high-throughput synthesis techniques for deuterated aldehydes. Recent progress has focused on organocatalytic and photocatalytic methods, which offer milder and more selective routes compared to traditional approaches. researchgate.netresearchgate.net

N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the hydrogen-deuterium exchange (HDE) in aldehydes, utilizing inexpensive deuterium (B1214612) sources like D₂O. nih.govresearchgate.net These methods are attractive for their operational simplicity and ability to produce highly deuterated products. researchgate.net Future work will likely focus on expanding the substrate scope of these NHC-catalyzed reactions and adapting them for automated, high-throughput platforms. This would enable the rapid generation of diverse libraries of deuterated aldehydes for screening in drug discovery and materials science.

Visible-light photoredox catalysis is another promising avenue, allowing for the deuteration of aldehydes under mild conditions. researchgate.net Research in this area will likely explore new photocatalysts and reaction conditions to improve efficiency and scalability. The integration of flow chemistry with these photocatalytic methods could provide a continuous and automated process for producing deuterated aldehydes, including this compound, on a larger scale. nih.gov

| Synthetic Method | Catalyst/Reagent | Deuterium Source | Key Advantages |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC | D₂O | Mild conditions, high deuterium incorporation, operational simplicity. nih.govresearchgate.net |

| Visible-Light Photoredox Catalysis | Photocatalyst | D₂O | Mild reaction conditions, high site selectivity. researchgate.net |

| Metal-Catalyzed H/D Exchange | Platinum-group metals | D₂O | Direct transformation of C-H to C-D bonds. researchgate.net |

| Reduction of Carboxylic Acids | NaBD₄, MnO₂ | NaBD₄ | Facile method for deuterium incorporation. researchgate.net |

Integration of this compound in Advanced Analytical Platforms

This compound serves as a valuable internal standard in mass spectrometry-based analytical methods for quantification of its non-deuterated counterpart, isovaleraldehyde (B47997). Future research will see its broader integration into advanced analytical platforms for metabolomics and environmental analysis. Stable isotope-labeled compounds are crucial for tracing metabolic pathways and as standards for detecting environmental pollutants.

In metabolomics, the use of this compound as an internal standard can improve the accuracy and precision of methods for quantifying short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) in biological samples. nih.gov This is particularly relevant for studying the gut microbiome and its impact on health and disease. mdpi.comnih.gov Advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will benefit from the availability of high-purity this compound. nih.govresearchgate.net

The development of novel derivatization strategies will further enhance the utility of this compound in these analytical platforms. nih.govresearchgate.net Derivatization can improve the chromatographic separation and detection sensitivity of volatile aldehydes. researchgate.net

Exploration of Novel Catalytic Reactions and Synthetic Pathways

The unique reactivity of the aldehyde functional group makes this compound a versatile building block for synthesizing more complex deuterated molecules. Future research will undoubtedly explore novel catalytic reactions and synthetic pathways utilizing this compound.

Organocatalysis, which has seen significant advancements, offers a powerful tool for the asymmetric synthesis of chiral molecules from aldehydes. researchgate.netnih.gov The development of new chiral organocatalysts could enable the enantioselective transformation of this compound into a variety of valuable deuterated products. nih.gov For instance, proline-catalyzed aldol (B89426) reactions have been shown to be effective with isovaleraldehyde, suggesting potential for asymmetric cross-aldol couplings with its deuterated analog. researchgate.net

Furthermore, the exploration of metal-free reduction and oxidation reactions presents new opportunities. nih.govacs.org For example, a programmable, two-step strategy has been developed to synthesize unsymmetrical (deuterated) diarylmethanes and diarylketones from simple aldehydes. nih.govacs.org Applying such methodologies to this compound could lead to the synthesis of novel deuterated compounds with potential applications in medicinal chemistry and materials science.

| Reaction Type | Catalyst/Reagent | Potential Products |

| Asymmetric Aldol Reaction | Proline, Chiral Amines | Chiral β-hydroxy aldehydes |

| Thioacetalization | Chiral Imidodiphosphoric Acids | Enantioenriched dithiolanes and dithianes thieme-connect.com |

| Reductive Coupling | Water (H₂O or D₂O) | Deuterated diarylmethanes nih.govacs.org |

| Oxidative Coupling | O₂ | Diarylketones acs.org |

Expansion into New Biological and Environmental Research Domains

The application of this compound is expected to expand into new areas of biological and environmental research. In biological studies, its use as a tracer can help elucidate metabolic pathways and the roles of gut microbiota in health and disease. mdpi.com For instance, isovaleric acid, derived from isovaleraldehyde, is a short-chain fatty acid produced by gut bacteria, and understanding its metabolic fate is crucial. mdpi.comnih.gov

In environmental science, this compound can serve as a standard for monitoring the presence and fate of volatile organic compounds (VOCs) in various environmental matrices. researchgate.net Isovaleraldehyde is a naturally occurring compound found in plants and is also released from industrial processes. acs.org The use of a deuterated standard allows for more accurate quantification of its environmental levels and helps in assessing its impact.

Future research could also involve the use of this compound in studying the atmospheric chemistry of aldehydes and their role in the formation of secondary organic aerosols. The kinetic isotope effect associated with the deuterated compound can provide valuable insights into reaction mechanisms.

Q & A

Q. How should researchers design replication studies to validate this compound’s role in atmospheric oxidation mechanisms?

- Methodological Answer : Use controlled smog chamber experiments with synthetic air matrices, varying humidity and NOx levels. Replicate findings across ≥3 independent labs using harmonized protocols (e.g., EPA Method 318). Report intra-lab CV (<10%) and inter-lab reproducibility (R² > 0.85) .

Ethical and Methodological Considerations

Q. What protocols ensure ethical use of this compound in animal studies, given its potential neurotoxicity?

- Methodological Answer : Follow OECD Guidelines 420/423 for acute toxicity testing, including dose escalation (e.g., 10–100 mg/kg) and humane endpoints (e.g., <20% weight loss). Institutional Animal Care and Use Committee (IACUC) approval is mandatory, with justification for deuterium use over alternatives .

Q. How can researchers address isotopic dilution effects when tracing this compound in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.